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Compound of Interest

Compound Name: 4-Chlorobenzophenone

Cat. No.: B192759

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
4-Chlorobenzophenone, a key intermediate in the synthesis of various pharmaceuticals and
organic materials. The following sections detail its Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering valuable
data for identification, characterization, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of
4-Chlorobenzophenone. The data presented here were obtained in deuterated chloroform
(CDCIs).

'H NMR Spectroscopy

The 'H NMR spectrum of 4-Chlorobenzophenone, typically recorded at 400 MHz, exhibits
signals in the aromatic region corresponding to the nine protons of the two phenyl rings. The
electron-withdrawing nature of the carbonyl group and the chlorine atom deshields the aromatic
protons, causing them to resonate at lower fields.

Table 1: *H NMR Spectroscopic Data for 4-Chlorobenzophenone in CDCI3[1][2]

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b192759?utm_src=pdf-interest
https://www.benchchem.com/product/b192759?utm_src=pdf-body
https://www.benchchem.com/product/b192759?utm_src=pdf-body
https://www.benchchem.com/product/b192759?utm_src=pdf-body
https://www.benchchem.com/product/b192759?utm_src=pdf-body
https://www.rsc.org/suppdata/c7/ra/c7ra08355f/c7ra08355f1.pdf
https://m.chemicalbook.com/SpectrumEN_134-85-0_1HNMR.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b192759?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Chemical Shift (3)
ppm

Multiplicity Integration Assignment

Protons on the

unsubstituted phenyl
7.79-7.74 m 4H ring and protons ortho

to the carbonyl on the

chlorinated ring

Proton para to the
carbonyl on the

7.60 t,J=7.4Hz 1H _
unsubstituted phenyl

ring

Protons meta to the
7.52-7.44 m 4H _
carbonyl on both rings

m = multiplet, t = triplet

3C NMR Spectroscopy

The 13C NMR spectrum, typically recorded at 100 MHz, provides detailed information about the
carbon framework of 4-Chlorobenzophenone. The spectrum shows distinct signals for the
carbonyl carbon and the aromatic carbons.

Table 2: 13C NMR Spectroscopic Data for 4-Chlorobenzophenone in CDClIs[1][3]
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Chemical Shift (6) ppm

Assignment

1955 C=0 (Carbonyl)

138.9 Quaternary Carbon (C-ClI)

137.2 Quaternary Carbon (C-C=0, unsubstituted ring)
135.9 Quaternary Carbon (C-C=0, chlorinated ring)
132.7 CH (para to C=0 on unsubstituted ring)

1315 CH (ortho to C=0 on chlorinated ring)

130.0 CH (ortho to C=0 on unsubstituted ring)

128.7 CH (meta to C=0 on chlorinated ring)

128.4 CH (meta to C=0 on unsubstituted ring)

Infrared (IR) Spectroscopy

The IR spectrum of 4-Chlorobenzophenone reveals characteristic absorption bands

corresponding to the various functional groups present in the molecule. The spectrum is

typically recorded using a potassium bromide (KBr) disc.

Table 3: FT-IR Spectroscopic Data for 4-Chlorobenzophenone (KBr Disc)[4]

Wavenumber (cm~?)

Vibrational Mode

3100 - 3000 C-H Stretching (Aromatic)

1625 C=0 Stretching (Ketone)

1461 C-H In-plane Bending (Aromatic)
1400 C-C Stretching (Aromatic)

877 C-H Out-of-plane Bending (Aromatic)

Ultraviolet-Visible (UV-Vis) Spectroscopy
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UV-Vis spectroscopy provides information about the electronic transitions within the 4-
Chlorobenzophenone molecule. The presence of the conjugated system of the benzoyl group
results in strong absorption in the UV region.

Table 4: UV-Vis Spectroscopic Data for 4-Chlorobenzophenone

Solvent Amax (nm) Molar Absorptivity (€)

Alcohol 260 20,893 (log € = 4.32)[5]

The position and intensity of the absorption maximum can be influenced by the solvent used.[6]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy

Sample Preparation:
o Accurately weigh approximately 10-20 mg of 4-Chlorobenzophenone.

» Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCIs) in a
clean, dry NMR tube.

e Ensure the sample is fully dissolved; gentle vortexing may be applied.

Instrumentation and Data Acquisition:

Instrument: 400 MHz (for *H NMR) and 100 MHz (for 13C NMR) Spectrometer.

Solvent: CDCl3

Temperature: 298 K

'H NMR: Standard pulse sequences are used to acquire the proton spectrum.
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e 13C NMR: A standard proton-decoupled pulse sequence is used to obtain the 3C spectrum.
DEPT-135 experiments can be performed to aid in the assignment of carbon signals.

FT-IR Spectroscopy (KBr Pellet Method)

Sample Preparation:

e Thoroughly grind 1-2 mg of 4-Chlorobenzophenone with approximately 100-200 mg of dry,
spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle.[7]

e The mixture should be ground to a fine, homogeneous powder.[7]

o Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a
transparent or translucent pellet.

Instrumentation and Data Acquisition:

Instrument: Fourier Transform Infrared (FT-IR) Spectrometer.

Sample Holder: Pellet holder.

Scan Range: Typically 4000-400 cm—1,

Background: A background spectrum of a pure KBr pellet is recorded and subtracted from
the sample spectrum.

UV-Vis Spectroscopy

Sample Preparation:

» Prepare a stock solution of 4-Chlorobenzophenone of a known concentration in a suitable
UV-grade solvent (e.g., ethanol).

o From the stock solution, prepare a series of dilutions to a concentration that gives an
absorbance reading within the linear range of the instrument (typically 0.1 - 1.0).

Instrumentation and Data Acquisition:

e Instrument: UV-Visible Spectrophotometer.
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e Cuvette: 1 cm path length quartz cuvette.
e Scan Range: Typically 200-400 nm.
e Blank: A cuvette containing the pure solvent is used as a blank to zero the instrument.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of 4-
Chlorobenzophenone.
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Caption: General workflow for the spectroscopic analysis of 4-Chlorobenzophenone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact
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